molecular formula C14H13N3O5S B586480 Sulfanitran-d4 (Major) CAS No. 1794753-46-0

Sulfanitran-d4 (Major)

Cat. No.: B586480
CAS No.: 1794753-46-0
M. Wt: 339.358
InChI Key: GWBPFRGXNGPPMF-DOGSKSIHSA-N
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Description

Sulfanitran-d4 (Major) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of sulfanitran, an anticoccidial drug used in veterinary medicine. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in its molecular structure, making it useful for various analytical and research applications .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Sulfanitran-d4 (Major) are not fully understood yet. It is known that it interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of Sulfanitran-d4 (Major) are not well documented. It is known to have an impact on cell function, including potential effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Sulfanitran-d4 (Major) is not fully understood. It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of Sulfanitran-d4 (Major) can vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways that Sulfanitran-d4 (Major) is involved in are not well understood. It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Sulfanitran-d4 (Major) within cells and tissues are not well documented. It could potentially interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Sulfanitran-d4 (Major) and any effects on its activity or function are not well understood. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfanitran-d4 (Major) involves the incorporation of deuterium into the sulfanitran molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Sulfanitran-d4 (Major) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize costs and maximize efficiency while adhering to strict regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Sulfanitran-d4 (Major) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sulfanitran-d4 (Major) has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfanitran-d4 (Major) is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in analytical applications. The deuterium labeling allows for precise tracking and quantification in various research studies, providing a distinct advantage over non-labeled compounds .

Properties

CAS No.

1794753-46-0

Molecular Formula

C14H13N3O5S

Molecular Weight

339.358

IUPAC Name

N-[2,3,5,6-tetradeuterio-4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18)/i4D,5D,8D,9D

InChI Key

GWBPFRGXNGPPMF-DOGSKSIHSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

4’-[(p-Nitrophenyl)sulfamoyl]acetanilide-d4;  N4-Acetyl-4’-nitrosulfanilanilide-d4;  N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide-d4;  N4-Acetyl-N1-(p-nitrophenyl)sulfanilamide-d4;  NSC 217299-d4;  NSC 77120-d4; 

Origin of Product

United States

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